Dibutyl 2-Aminosuccinate
Description
Significance of Aminosuccinate Derivatives in Organic Synthesis and Stereochemistry
Aminosuccinate derivatives, including Dibutyl 2-Aminosuccinate, are significant tools in organic synthesis, primarily due to their role as chiral building blocks. Aspartic acid, the parent amino acid, is a readily available and inexpensive component of the "chiral pool"—a collection of enantiomerically pure compounds sourced from nature. mdpi.comnih.gov Synthetic chemists exploit these naturally occurring chiral molecules to introduce specific stereochemistry into new, more complex molecules. mdpi.comresearchgate.net
The stereochemistry of a molecule, which is the three-dimensional arrangement of its atoms, is crucial in many fields, particularly in pharmaceutical development, as different enantiomers (non-superimposable mirror images) of a drug can have vastly different biological activities. researchgate.net Aminosuccinate derivatives serve as synthons, which are molecular fragments used to build larger molecules through reliable chemical reactions. baranlab.org The amino and carboxylic acid groups on these derivatives can be selectively protected and reacted, allowing for controlled, step-wise construction of target compounds with desired stereochemical configurations. researchgate.net This substrate-controlled approach is a fundamental strategy in asymmetric synthesis, aiming for the creation of a single enantiomer of a chiral product. mdpi.com
Historical Context of Aspartic Acid Ester Analogues in Chemical Research
The study of amino acid esters dates back to the early 20th century, with much of the initial focus on their role in peptide synthesis. Aspartic acid and its derivatives have long been recognized as fundamental components of proteins. drugbank.com Research into aspartic acid analogues has been driven by various goals, including the development of new pharmaceuticals and artificial sweeteners. researchgate.net For instance, the well-known artificial sweetener Aspartame (B1666099) is a methyl ester of a dipeptide containing aspartic acid. nih.gov
The exploration of aspartic acid ester analogues has also been central to understanding structure-activity relationships, where systematic changes to a molecule's structure are made to observe the effect on its biological or chemical properties. researchgate.net For example, research has explored how replacing the peptide bond in aspartame analogues with an ester bond affects its properties. nih.gov The development of phosphorus-containing analogues of aspartic acid has been another area of investigation, aimed at creating compounds with novel biological activities. mdpi.com This historical progression of modifying the basic aspartic acid scaffold has laid the groundwork for the synthesis and investigation of more complex derivatives like this compound.
Current Research Landscape and Academic Interest in this compound
Current academic interest in this compound and related compounds is primarily centered on their application as intermediates in the synthesis of more complex molecules. While specific research exclusively focused on this compound is not extensively documented in high-impact journals, its role can be inferred from the broader context of research on aminosuccinate derivatives and chiral pool synthesis.
The compound is commercially available from various chemical suppliers, indicating its use in research and development. scbt.comsigmaaldrich.combldpharm.com The primary interest lies in its utility as a starting material or intermediate, where the butyl ester groups offer different solubility and reactivity profiles compared to other esters like methyl or benzyl (B1604629) esters. bldpharm.com Research in areas such as peptide chemistry, the synthesis of unnatural amino acids, and the development of novel bioactive compounds often utilizes such derivatives. researchgate.netmdpi.com The ongoing development of new synthetic methodologies, including chemoenzymatic approaches, continues to expand the utility of chiral pool building blocks like aspartic acid esters. nih.gov
Overview of Key Research Areas Explored for this compound
The application of this compound falls under several key research areas, leveraging its chemical properties as a bifunctional molecule and a chiral synthon.
Intermediate in Organic Synthesis: The primary role of this compound is as a versatile intermediate. ijrpr.com The amino group can undergo a wide range of reactions, such as acylation, alkylation, and Schiff base formation, while the ester groups can be hydrolyzed or transesterified. This allows for the sequential introduction of different functional groups, making it a valuable component in multi-step synthetic pathways. journalspress.com
Peptidomimetic and Unnatural Amino Acid Synthesis: Aspartic acid derivatives are crucial for creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may have improved properties like stability or bioavailability. They are also used to synthesize unnatural amino acids, which can be incorporated into peptides to create novel structures and functions. researchgate.net
Development of Bioactive Compounds: The aspartic acid scaffold is present in many biologically active molecules. By using derivatives like this compound, researchers can synthesize new analogues of existing drugs or natural products to explore their therapeutic potential. mdpi.commdpi.com For example, derivatives of aminosuccinic acid have been investigated for their use in platinum-based anticancer drugs. google.com
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2885-11-2 |
| Molecular Formula | C₁₂H₂₃NO₄ |
| Molecular Weight | 245.32 g/mol |
| IUPAC Name | This compound |
| InChI Key | MMJGQHYROJTOHX-UHFFFAOYSA-N |
Data sourced from multiple chemical suppliers. scbt.comsigmaaldrich.com
Related Aspartic Acid Ester Analogues in Research
| Compound Name | Key Feature/Application |
|---|---|
| (S)-Dibenzyl 2-aminosuccinate | Chiral building block for enantiopure drugs and peptidomimetics. |
| (R)-Di-tert-butyl 2-aminopentanedioate | A related chiral diester used in synthesis. bldpharm.com |
| Aspartame | A well-known artificial sweetener, a methyl ester dipeptide of aspartic acid. nih.gov |
| (S)-Di-tert-butyl 2-aminopentanedioate | Chiral intermediate with bulky tert-butyl protecting groups. bldpharm.com |
This table highlights the diversity of aspartic acid esters used in chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibutyl 2-aminobutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-3-5-7-16-11(14)9-10(13)12(15)17-8-6-4-2/h10H,3-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJGQHYROJTOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Dibutyl 2 Aminosuccinate
Transformations Involving the Amino Functionality
The primary amine group in dibutyl 2-aminosuccinate is a key site of reactivity, primarily due to the lone pair of electrons on the nitrogen atom, which confers nucleophilic character.
All primary amines contain a lone pair of electrons on the nitrogen atom, which allows them to act as nucleophiles, attacking electron-deficient centers. In this compound, the primary amine is readily available for nucleophilic attack on a variety of electrophiles. The nucleophilicity of the amine allows it to participate in reactions forming new carbon-nitrogen or heteroatom-nitrogen bonds.
Research has demonstrated this reactivity in analogous compounds, such as aspartic acid di-tert-butyl ester. In one study, the free amino group of the aspartate derivative acts as a nucleophile, attacking the more electrophilic carbonyl of an anhydride (B1165640) ring intermediate to form a new amide bond. nih.gov This reaction highlights the inherent nucleophilic nature of the amino group in aspartate diesters, a characteristic fully shared by this compound. The general mechanism involves the attack of the nitrogen's lone pair on an electrophilic carbon, leading to the formation of a tetrahedral intermediate, which then resolves to the final product.
The nucleophilic amino group of this compound can be readily derivatized through reactions with various electrophiles, including acylating, and alkylating agents. These reactions are fundamental in peptide synthesis and the creation of complex organic molecules.
Acylation and Amidation: Acylation involves the reaction of the amine with an acyl group donor, such as an acyl chloride or acid anhydride, to form an amide. This is one of the most common transformations for primary amines. For instance, the N-acetylation of L-aspartate, which is catalyzed by the enzyme L-aspartate N-acetyltransferase in the presence of acetyl-CoA, demonstrates the biological relevance of this reaction. nih.gov In a laboratory setting, reagents like acetic anhydride or acetyl chloride are typically used. mdpi.com
Another significant amidation reaction is the formation of ureas. Aspartic acid esters can react with isocyanates to form polyurea coatings, a reaction driven by the nucleophilic attack of the amine onto the electrophilic carbonyl carbon of the isocyanate. google.comwipo.int
| Reagent Class | Specific Reagent Example | Functional Group Formed |
| Acid Anhydride | Acetic Anhydride | N-acetyl amide |
| Acyl Chloride | Benzoyl Chloride | N-benzoyl amide |
| Isocyanate | Hexamethylene diisocyanate | Urea |
Table 1: Examples of Acylation and Amidation Reactions at the Amino Group.
Alkylation: Alkylation of the amino group involves the formation of a new carbon-nitrogen bond with an alkylating agent, typically an alkyl halide. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine displaces a leaving group from the alkylating agent. This process can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. Control over the degree of alkylation can be challenging but is often achievable by carefully managing the stoichiometry of the reactants.
This compound readily undergoes condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. nih.gov This reaction is characterized by the formation of a carbon-nitrogen double bond (C=N). nih.gov
The formation of an imine is typically an acid-catalyzed, reversible process. libretexts.org The mechanism involves two key stages:
Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate known as a carbinolamine.
Dehydration: The carbinolamine is then protonated on the oxygen atom under acidic conditions, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. nih.gov
The rate of imine formation is pH-dependent, with optimal rates often observed in mildly acidic conditions (around pH 5). libretexts.org At very low pH, the amine nucleophile becomes protonated and non-reactive, while at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. nih.govlibretexts.org The reaction equilibrium can be driven towards the product by removing the water formed, for example, by azeotropic distillation or the use of dehydrating agents. mdpi.comijpca.org
Studies have shown the successful synthesis of Schiff base metal complexes derived from the condensation of L-aspartic acid with aldehydes like 5-bromosalicylaldehyde, confirming the feasibility of this reaction. nih.gov
| Carbonyl Compound | Reaction Conditions | Product Type |
| Benzaldehyde | Mild acid (e.g., acetic acid), reflux | Schiff Base (N-benzylidene) |
| Cyclohexanone | Dean-Stark trap to remove water | Schiff Base (N-cyclohexylidene) |
| Salicylaldehyde | Ethanol, reflux | Schiff Base (N-salicylidene) |
Table 2: Representative Conditions for Schiff Base Formation.
Applications of Dibutyl 2 Aminosuccinate in Advanced Organic Synthesis
Role in Asymmetric Synthesis
Asymmetric synthesis, which focuses on the selective production of one enantiomer of a chiral molecule, is crucial in the development of pharmaceuticals and other bioactive compounds. Dibutyl 2-aminosuccinate, also known by its synonym dibutyl aspartate, serves as a foundational element in several stereoselective transformations.
Precursor to Chiral Building Blocks for Complex Molecules
Chiral building blocks are fundamental units used in the construction of larger, more complex molecules with specific stereochemistry. This compound, derived from the naturally occurring amino acid L-aspartic acid, provides a readily available chiral scaffold. For instance, N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester, a related aspartic acid derivative, is utilized in the synthesis of complex peptide structures and other biologically active molecules orgsyn.org. The dibutyl ester variant offers similar potential, with the butyl groups providing different solubility and reactivity profiles that can be advantageous in specific synthetic routes. Its application has been noted in the synthesis of di(aspartate) chlorin (B1196114) e6 conjugates, where the aspartate moiety is crucial for creating photosensitizers for potential use in photodynamic therapy nih.gov.
Contributions to Enantioselective Catalysis as a Substrate
While direct and extensive examples of this compound as a substrate in enantioselective catalysis are not yet widely reported in mainstream literature, its structure is analogous to other amino acid esters that are common substrates in such reactions. The amino and ester functionalities allow it to participate in a variety of catalytic transformations, including stereoselective alkylations, aldol (B89426) reactions, and Mannich reactions. The chiral center inherent in the molecule can influence the stereochemical outcome of these reactions, leading to the formation of new stereocenters with high selectivity.
Stereocontrol in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
The ability to control the spatial arrangement of atoms during the formation of new chemical bonds is a cornerstone of modern organic synthesis. The chiral backbone of this compound can act as a directing group, influencing the approach of reagents and thus controlling the stereochemistry of the products. This is particularly valuable in the formation of both carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the synthesis of a vast array of organic molecules.
Utilization as a Chiral Ligand Precursor
Chiral ligands are essential components of many asymmetric catalytic systems. They coordinate to a metal center and create a chiral environment that directs the stereochemical course of a reaction.
Design and Synthesis of Novel Chiral Ligands Derived from this compound
The amine functionality of this compound provides a key reactive site for the synthesis of new chiral ligands. Through chemical modification, this amine group can be incorporated into larger molecular frameworks to create bidentate or polydentate ligands. The design of such ligands often focuses on creating a rigid and well-defined chiral pocket around the metal catalyst. While specific examples detailing the synthesis of ligands directly from this compound are not extensively documented, the general principles of ligand design using amino acid esters are well-established.
Application of Ligands in Asymmetric Catalysis (e.g., Metal-Catalyzed Reactions)
Ligands derived from chiral amino acids have found broad application in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, C-H functionalizations, and cross-coupling reactions mdpi.com. It is anticipated that ligands synthesized from this compound would be similarly effective. The specific nature of the butyl ester groups could influence the solubility and electronic properties of the resulting metal complexes, potentially leading to catalysts with novel reactivity and selectivity.
Intermediate in the Synthesis of Functionalized Heterocyclic Compounds
The structural backbone of this compound makes it a promising precursor for the synthesis of nitrogen-containing heterocyclic compounds, which are core motifs in many pharmaceuticals and biologically active molecules. The reactivity of its primary amine and ester functionalities can be harnessed to construct various ring systems through cyclization reactions.
Research into the cyclization potential of analogous aspartic acid diesters provides a clear blueprint for the utility of the dibutyl derivative. For instance, studies on dibenzyl aspartate have demonstrated its capacity to undergo both intramolecular and intermolecular cyclization to yield important heterocyclic cores. researchgate.net
Intramolecular Cyclization: Through carefully selected reaction conditions, dibenzyl aspartate can be converted into (4R)-benzyl azetidine-2-one-4-carboxylate. researchgate.net This reaction forms a four-membered β-lactam ring, a critical pharmacophore found in widely used antibiotics, including penicillins and cephalosporins. The ester group remains as a functional handle for further molecular elaboration.
Intermolecular Cyclization: The same precursor, under different conditions, can undergo intermolecular self-condensation to form meso-3,6-disubstituted piperazine-2,5-diones. researchgate.net These six-membered diketopiperazine rings are prevalent scaffolds in natural products and have been explored extensively in drug discovery for their ability to mimic peptide β-turns.
These transformations highlight the potential of dialkyl aminosuccinates to serve as synthons for constructing strained four-membered rings or more stable six-membered systems. The butyl ester groups in this compound would similarly influence the reaction kinetics and solubility of intermediates, while remaining available for post-cyclization modifications.
Table 1: Heterocyclic Scaffolds from Aspartate Diester Cyclization
| Precursor | Cyclization Type | Resulting Heterocycle | Significance of Scaffold |
|---|---|---|---|
| Dibenzyl Aspartate | Intramolecular | Azetidine-2-one (β-Lactam) | Core of penicillin/cephalosporin antibiotics |
| Dibenzyl Aspartate | Intermolecular | Piperazine-2,5-dione | Common in natural products, peptide mimetics |
Contributions to Polymer Chemistry Research
Amino acid-based monomers are of significant interest in polymer science for creating biocompatible and biodegradable materials. This compound contributes to this field primarily through its role in forming specialty polyamides, specifically poly(aspartic acid esters).
The most established method for synthesizing high molecular weight polypeptides from amino acid esters is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). upc.eduwikipedia.org this compound can be converted into its corresponding NCA, which then serves as the monomer for polymerization.
The polymerization is typically initiated by a nucleophile, such as a primary amine, which attacks the carbonyl group of the NCA ring, leading to its opening and the evolution of carbon dioxide. upc.eduwikipedia.org This process generates a growing polymer chain with repeating aspartate units, where the butyl ester groups are preserved as side chains.
The resulting polymer is a poly(dibutyl aspartate), a type of synthetic polypeptide. The key advantages of this approach include:
Controlled Molecular Weight: The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio. upc.edu
Low Polydispersity: The polymerization can proceed in a controlled manner, leading to polymers with a narrow distribution of chain lengths.
Versatility: The NCA of this compound can be copolymerized with NCAs of other amino acids to create copolymers with tailored properties.
The true utility of incorporating this compound into a polymer backbone lies in the functionality offered by its butyl ester side chains. Unlike polymers where the side chain is unreactive, the ester groups of poly(dibutyl aspartate) are chemical handles that allow for the creation of complex and functional polymer architectures. upc.edu
The poly(aspartic acid ester) backbone can be subjected to post-polymerization modification. The butyl ester side chains can be hydrolyzed to yield poly(aspartic acid), a water-soluble and biodegradable polymer used as an antiscalant and dispersant. chesci.comwikipedia.org Alternatively, the esters can be aminolyzed by reacting them with various primary or secondary amines. This side-chain amidation is a powerful tool for attaching a wide range of functional molecules to the polymer backbone, creating materials for specific applications.
Table 2: Research Findings on Poly(aspartate) Architectures
| Polymerization Method | Monomer | Resulting Polymer | Functionalization Potential | Applications |
|---|---|---|---|---|
| Ring-Opening Polymerization (ROP) | Aspartate-N-Carboxyanhydride (NCA) | Poly(aspartic acid ester) | Hydrolysis to poly(aspartic acid); Aminolysis to introduce diverse functional groups. | Drug delivery, tissue engineering, biodegradable materials. |
| Michael Addition | Dialkyl Maleate (B1232345) + Diamine | Polyaspartic Ester (PAE) | Cross-linking with polyisocyanates. | High-performance polyurea coatings, adhesives, and sealants. researchgate.netscientific.netwikipedia.org |
This ability to graft molecules onto the polymer scaffold allows for the design of advanced materials, such as:
Drug-Polymer Conjugates: Therapeutic agents can be covalently attached to the polymer for controlled drug delivery systems.
Stimuli-Responsive Materials: Functional groups that respond to changes in pH, temperature, or light can be introduced, creating "smart" polymers.
Biocompatible Surfaces: Molecules that promote cell adhesion or resist protein fouling can be attached to create advanced coatings for medical devices.
Computational Chemistry and Theoretical Studies of Dibutyl 2 Aminosuccinate
Quantum Chemical Calculations
Specific quantum chemical calculations for Dibutyl 2-Aminosuccinate are not available in the reviewed scientific literature. The following sections outline the types of analyses that could be performed in future research.
A computational study would typically involve optimizing the geometry of this compound to find its most stable three-dimensional shape. This analysis would reveal key information about bond lengths, bond angles, and dihedral angles. Furthermore, an analysis of the electronic structure would provide insights into the distribution of electrons within the molecule, highlighting the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its reactivity.
Theoretical modeling could be employed to investigate the energy changes that occur during potential chemical reactions involving this compound. By mapping the potential energy surface, researchers could identify transition states and calculate the activation barriers for various transformations. This information is vital for predicting reaction rates and understanding reaction mechanisms at a molecular level.
Quantum chemical calculations can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical spectra can be compared with experimental data to confirm the structure of the molecule and to aid in the interpretation of experimental results.
Molecular Dynamics Simulations
No specific molecular dynamics simulation studies for this compound have been reported. The subsections below describe the potential scope of such future investigations.
Molecular dynamics simulations could be utilized to explore the conformational landscape of this compound in different solvent environments. This would provide a dynamic picture of how the molecule flexes and changes its shape over time and how it interacts with surrounding solvent molecules through forces like hydrogen bonding and van der Waals interactions.
If this compound is expected to bind to a biological target (like a protein) or a metal ion, molecular dynamics simulations could model this binding process. Such simulations would elucidate the specific interactions that stabilize the bound complex, the dynamics of the binding and unbinding events, and the conformational changes that may occur upon binding.
Predictive Modeling for Reactivity and Selectivity in Organic Transformations
A thorough review of scientific literature reveals a significant gap in the computational and theoretical examination of this compound. Specifically, there is a notable absence of published research focused on predictive modeling for its reactivity and selectivity in organic transformations. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and predicting outcomes for a wide range of organic molecules, it appears that this compound has not been a specific subject of such detailed studies.
In principle, predictive modeling for a compound like this compound would involve the use of computational methods to calculate various molecular properties and reaction parameters. These could include, but are not limited to:
Frontier Molecular Orbital (FMO) analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the reactivity of a molecule. For this compound, the HOMO would likely be centered on the amino group, suggesting its nucleophilic character, while the LUMO would be associated with the carbonyl groups of the ester functionalities, indicating their electrophilic nature.
Electrostatic Potential (ESP) maps: These maps would visualize the electron density distribution around the molecule, highlighting regions susceptible to nucleophilic or electrophilic attack. For this compound, negative potential would be expected around the oxygen atoms of the carbonyl groups and the nitrogen of the amino group, while positive potential would be found on the carbonyl carbons and the protons of the amino group.
Calculation of reaction pathways and transition states: For specific organic transformations, such as N-acylation, N-alkylation, or reactions involving the ester groups, computational models could be used to map out the potential energy surface. This would involve identifying the transition state structures and calculating their energies to determine the activation energy of the reaction. A lower activation energy would imply a more favorable reaction pathway.
Modeling of stereoselectivity and regioselectivity: In reactions where multiple products can be formed, computational studies can predict the most likely outcome. For instance, in the case of a chiral reagent reacting with this compound, theoretical calculations could predict which diastereomer would be preferentially formed by comparing the energies of the respective transition states.
While these are the types of theoretical studies that could provide valuable insights into the chemical behavior of this compound, the specific data from such studies is not currently available in the public domain. The absence of this research means that detailed, data-driven tables on predicted reaction energies, activation barriers, or selectivity ratios for organic transformations involving this compound cannot be compiled at this time. Future computational research would be necessary to generate this specific predictive data.
No Publicly Available Data on the Kinetics and Thermodynamics of Reactions Involving this compound
Extensive searches of scientific literature and chemical databases have revealed a significant lack of publicly available information regarding the kinetics and thermodynamics of reactions involving this compound. As a result, a detailed article covering the specific topics of reaction rate determination, activation parameters, equilibrium constants, the influence of reaction conditions, and the elucidation of reaction mechanisms for this compound cannot be generated at this time.
The requested outline, focusing on:
Kinetics and Thermodynamics of Reactions Involving Dibutyl 2 Aminosuccinate
Elucidation of Reaction Mechanisms Based on Kinetic and Thermodynamic Data
requires specific experimental data that does not appear to be published in accessible scientific journals, academic papers, or chemical research databases. While general principles of chemical kinetics and thermodynamics apply to all compounds, the specific quantitative data and detailed research findings necessary to populate the requested article sections for Dibutyl 2-Aminosuccinate are not available.
Therefore, it is not possible to provide a scientifically accurate and informative article that strictly adheres to the provided outline for this particular chemical compound.
Advanced Analytical Techniques for Characterization and Reaction Monitoring of Dibutyl 2 Aminosuccinate
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for elucidating the molecular structure of Dibutyl 2-Aminosuccinate and assessing its purity by identifying the presence of impurities. These methods rely on the interaction of molecules with electromagnetic radiation to provide detailed information about their atomic and molecular composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra are fundamental for the structural confirmation of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show characteristic signals for the protons of the two butyl groups and the aspartate backbone. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms, with protons closer to oxygen and nitrogen atoms appearing at a lower field.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. manchester.ac.ukyoutube.com The chemical shifts of the carbonyl carbons of the ester groups are typically found in the downfield region (around 170-180 ppm). rsc.orgbmrb.io The carbons of the butyl chains and the α- and β-carbons of the aspartate backbone would appear at higher field strengths. rsc.orgbmrb.io
Predicted NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| α-CH | ~3.8 | ~55 |
| β-CH₂ | ~2.7-2.8 | ~39 |
| Ester C=O | - | ~175, ~180 |
| O-CH₂ (butyl) | ~4.1 | ~65 |
| CH₂ (butyl) | ~1.6 | ~30 |
| CH₂ (butyl) | ~1.4 | ~19 |
| CH₃ (butyl) | ~0.9 | ~14 |
| NH₂ | Broad, variable | - |
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between atoms, confirming the precise structure of this compound. huji.ac.ilyoutube.comsdsu.eduslideshare.netwikipedia.org
COSY: A ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those on adjacent carbon atoms. This would confirm the sequence of protons within the butyl chains and the connectivity between the α-proton and the β-protons of the aspartate core. sdsu.eduwikipedia.org
HSQC/HMQC: An HSQC or HMQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comsdsu.eduwikipedia.org This allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum.
Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful NMR technique for analyzing mixtures by differentiating molecules based on their diffusion coefficients, which are related to their size and shape. manchester.ac.ukapm.ac.cnucsb.edu In the context of this compound synthesis, DOSY can be used to monitor the progress of the reaction by distinguishing the signals of the starting materials, intermediates, and the final product in the reaction mixture without the need for physical separation. apm.ac.cnucsb.eduresearchgate.netnih.gov All NMR signals belonging to a single molecular entity will share the same diffusion coefficient and will align horizontally in the 2D DOSY plot. manchester.ac.ukresearchgate.net
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. leibniz-fli.de The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
N-H Stretching: The primary amine group (NH₂) typically shows one or two bands in the region of 3300-3500 cm⁻¹.
C-H Stretching: The C-H bonds of the butyl groups and the aspartate backbone will exhibit stretching vibrations in the 2850-3000 cm⁻¹ region. researchgate.net
C=O Stretching: The most prominent feature in the IR spectrum would be the strong absorption band from the stretching vibration of the two ester carbonyl (C=O) groups, which is expected to appear around 1730-1750 cm⁻¹. researchgate.netthermofisher.com
C-O Stretching: The C-O single bond stretching of the ester groups will produce strong bands in the 1000-1300 cm⁻¹ region. researchgate.net
N-H Bending: The bending vibration of the N-H bond of the primary amine is expected in the 1590-1650 cm⁻¹ region. libretexts.org
Expected IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (N-H) | Stretch | 3300-3500 | Medium |
| Alkane (C-H) | Stretch | 2850-3000 | Strong |
| Ester (C=O) | Stretch | 1730-1750 | Strong |
| Ester (C-O) | Stretch | 1000-1300 | Strong |
| Primary Amine (N-H) | Bend | 1590-1650 | Medium |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. youtube.comlibretexts.orgasianpubs.org
Mass Spectrometry (MS): For this compound (C₁₂H₂₃NO₄), the expected molecular weight is approximately 245.16 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would likely be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 246.17. Fragmentation of the molecular ion can provide structural information. nih.gov Common fragmentation pathways for amino acid esters include the loss of the alkoxy group (butoxy radical) and cleavage of the C-C bonds of the amino acid backbone. nih.govnih.gov
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS): Coupling UHPLC with tandem mass spectrometry (MS/MS) provides a highly sensitive and selective method for the analysis of this compound, especially in complex matrices. researchgate.net UHPLC separates the compound from impurities, and the subsequent MS/MS analysis provides both molecular weight confirmation and structural information through controlled fragmentation of a selected precursor ion. nih.govresearchgate.net This technique is particularly useful for quantitative analysis and reaction monitoring due to its high sensitivity and specificity. researchgate.net
Predicted Mass Spectral Data for this compound:
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 246.17 | Protonated molecular ion |
| [M-C₄H₉O]⁺ | 172.09 | Loss of a butoxy group |
| [M-C₄H₉O₂]⁺ | 158.07 | Loss of a butoxycarbonyl group |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantitative determination. researchgate.netnih.gov A reversed-phase HPLC method is typically suitable for a compound of this polarity. vcu.edusielc.com
Stationary Phase: A C18 or C8 column is commonly used. nih.govresearchgate.net
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically employed in a gradient or isocratic elution mode. researchgate.netresearchgate.net
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is often suitable, as the ester carbonyl groups have a weak chromophore. vcu.edu If the compound is derivatized with a UV-active or fluorescent tag, detection sensitivity can be significantly enhanced. researchgate.net
This method can be validated for linearity, accuracy, and precision to allow for reliable quantification of this compound in bulk samples or reaction mixtures.
Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. For a relatively polar compound like this compound, derivatization of the primary amine group (e.g., acylation) may be necessary to increase its volatility and improve peak shape. capes.gov.br
Chiral GC: Since the starting material, aspartic acid, is chiral, it is crucial to determine the enantiomeric excess (e.e.) of the final product to ensure that no racemization has occurred during the synthesis. Chiral GC is a powerful technique for this purpose. capes.gov.brresearchgate.net
Principle: The separation of enantiomers is achieved on a chiral stationary phase (CSP). The two enantiomers of the derivatized this compound will have different interactions with the chiral selector of the stationary phase, leading to different retention times and allowing for their separation and quantification. researchgate.net
Stationary Phases: Commonly used CSPs for the separation of amino acid derivatives include those based on cyclodextrins or chiral amino acid derivatives.
Application: By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess of the this compound sample can be accurately calculated.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective analytical technique for monitoring the progress of chemical reactions, including the synthesis of this compound. crsubscription.comlibretexts.org This method allows for the qualitative assessment of the presence of reactants and the formation of products over time. youtube.com In the synthesis of this compound, typically an esterification of 2-aminosuccinic acid (aspartic acid) with butanol, TLC is instrumental in determining the point of reaction completion.
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. researchgate.net Alongside the reaction mixture, reference spots of the starting materials (2-aminosuccinic acid and butanol) and, if available, the pure product are also applied. youtube.com
The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent mixture, known as the mobile phase. For amino acid esters, common mobile phases include mixtures like n-butanol, acetic acid, and water. chromforum.orgresearchgate.net As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixtures at different rates depending on their polarity and affinity for the stationary phase. crsubscription.com
After the solvent front has moved a sufficient distance, the plate is removed, dried, and visualized. Since amino acids and their esters are often colorless, a developing agent is required. Ninhydrin is a highly sensitive reagent used for detecting amino acids and their derivatives; it reacts with the primary amine group of this compound to produce a characteristic purple or yellowish spot. crsubscription.comresearchgate.net
The progress of the reaction is monitored by observing the changes in the chromatogram over time. At the beginning of the reaction, a prominent spot corresponding to the 2-aminosuccinic acid will be visible. As the reaction proceeds, the intensity of this spot will decrease, while a new spot, corresponding to the more nonpolar this compound product, will appear and intensify. The reaction is considered complete when the spot for the limiting reactant (2-aminosuccinic acid) has completely disappeared. libretexts.org The retention factor (Rƒ) values, which are the ratio of the distance traveled by the spot to the distance traveled by the solvent front, are characteristic for each compound in a given TLC system and help in their identification.
Table 1: Hypothetical TLC Monitoring of this compound Synthesis
| Compound | Rƒ Value (Silica Gel; n-Butanol:Acetic Acid:Water 12:3:5) | Spot Intensity at T=0h | Spot Intensity at T=2h | Spot Intensity at T=4h (Completion) |
| 2-Aminosuccinic Acid | 0.25 | +++ | + | - |
| This compound | 0.68 | - | ++ | +++ |
| Butanol | 0.85 | +++ | +++ | +++ |
This table is interactive. You can sort the columns by clicking on the headers.
Advanced Techniques for Mechanistic and Stereochemical Studies
In Situ Spectroscopic Monitoring of Reaction Progress
For a more detailed and quantitative understanding of the reaction kinetics and mechanism for the synthesis of this compound, in situ spectroscopic techniques are employed. These methods allow for real-time monitoring of the reaction as it occurs within the reaction vessel, providing data on the concentration of reactants, intermediates, and products without the need for sampling. mpg.de Techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy are particularly powerful for this purpose. researchgate.net
In situ FTIR spectroscopy can monitor the esterification of 2-aminosuccinic acid by tracking changes in characteristic vibrational frequencies of functional groups. For instance, the broad O-H stretching band of the carboxylic acid groups in the starting material (around 3300-2500 cm⁻¹) and the C=O stretching band of the carboxylic acid (around 1700-1725 cm⁻¹) would be observed to decrease in intensity. Simultaneously, the appearance and increase in intensity of the characteristic C=O stretching band for the ester functional groups in this compound (around 1730-1750 cm⁻¹) would be monitored.
In situ NMR spectroscopy provides highly detailed structural information and allows for the quantification of all soluble species in the reaction mixture. mpg.de By setting up the reaction within an NMR tube or using a flow-cell setup, spectra can be acquired at regular intervals. The progress of the synthesis of this compound can be followed by observing the disappearance of the proton or carbon signals of 2-aminosuccinic acid and the concurrent appearance of new signals corresponding to the butyl ester groups of the product. For example, new signals around 4.0-4.2 ppm in the ¹H NMR spectrum would appear, corresponding to the -OCH₂- protons of the butyl groups.
These in situ methods provide valuable kinetic data, help identify transient intermediates, and offer insights into the reaction mechanism under actual reaction conditions, which is often not possible with traditional offline analytical methods. mpg.deresearchgate.net
Table 2: Key Spectroscopic Markers for Monitoring this compound Synthesis
| Compound / Functional Group | Spectroscopic Technique | Characteristic Signal | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Observation During Reaction |
| 2-Aminosuccinic Acid | FTIR | O-H stretch (Carboxylic Acid) | 3300 - 2500 | Signal decreases |
| 2-Aminosuccinic Acid | FTIR | C=O stretch (Carboxylic Acid) | 1700 - 1725 | Signal decreases |
| This compound | FTIR | C=O stretch (Ester) | 1730 - 1750 | Signal increases |
| This compound | ¹H NMR | -OCH₂- protons (Butyl group) | 4.0 - 4.2 | Signal appears and increases |
| This compound | ¹H NMR | -CH- (alpha-carbon) | ~3.8 | Signal shifts and resolves |
This table is interactive. You can sort the columns by clicking on the headers.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment
This compound possesses a chiral center at the alpha-carbon (C2), meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). wikipedia.org Determining the absolute configuration of the synthesized product is crucial, as enantiomers can have different biological activities. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful non-destructive technique for assigning the absolute configuration of chiral molecules in solution. spectroscopyeurope.com
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyeurope.com Enantiomers produce CD spectra that are mirror images of each other—equal in magnitude but opposite in sign. spectroscopyeurope.com A CD spectrum plots the difference in absorption (ΔA) against wavelength and displays positive or negative peaks, known as Cotton effects.
To determine the absolute configuration of a newly synthesized batch of this compound, the following steps are typically taken:
Measure the Experimental Spectrum : The CD spectrum of the purified product is recorded. mtoz-biolabs.com
Compare with Known or Calculated Spectra : The experimental spectrum is compared with the spectrum of an authentic sample of known configuration (e.g., prepared from L-aspartic acid, the (S)-enantiomer). Alternatively, if a reference sample is unavailable, computational methods such as time-dependent density functional theory (TD-DFT) can be used to predict the theoretical CD spectra for both the (R)- and (S)-enantiomers. spectroscopyeurope.com
Assign Configuration : The absolute configuration is assigned by matching the experimental CD spectrum with either the known reference spectrum or the calculated spectrum. mtoz-biolabs.com For example, if the experimental spectrum shows a positive Cotton effect at a specific wavelength that matches the calculated spectrum for the (S)-enantiomer, the product is assigned the (S)-configuration.
This technique is invaluable for confirming that the stereochemical integrity of the chiral center has been maintained during the synthesis, which is a critical aspect of asymmetric synthesis and the development of stereochemically pure compounds.
Table 3: Hypothetical Circular Dichroism Data for this compound Enantiomers
| Enantiomer | Wavelength of Max Absorption (λmax, nm) | Sign of Cotton Effect | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| (S)-Dibutyl 2-Aminosuccinate | 215 | Positive (+) | +5000 |
| (R)-Dibutyl 2-Aminosuccinate | 215 | Negative (-) | -5000 |
This table is interactive. You can sort the columns by clicking on the headers.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing Dibutyl 2-Aminosuccinate?
- Methodological Answer : Synthesis typically involves esterification of 2-aminosuccinic acid with butanol under acidic catalysis. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C spectra) and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) are used to validate molecular weight and functional groups. Researchers should include detailed experimental conditions (e.g., solvent, temperature, catalyst) and analytical data in appendices for reproducibility .
Q. What are the established protocols for evaluating this compound’s cytotoxicity in tumor suppression studies?
- Methodological Answer : Use cell viability assays (e.g., MTT or trypan blue exclusion) on cancer cell lines (e.g., HeLa, MCF-7) with varying concentrations (e.g., 1–100 µM) over 24–72 hours. Include positive controls (e.g., cisplatin) and normalize results to untreated cells. Apoptosis markers (e.g., caspase-3/7 activation, Annexin V staining) should be quantified via flow cytometry or fluorescence microscopy. Ensure replication across biological triplicates to account for cell line heterogeneity .
Q. How should researchers handle safety concerns when working with this compound?
- Methodological Answer : Follow general laboratory safety protocols: use gloves, goggles, and fume hoods. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Store the compound in a cool, dry environment, and refer to Safety Data Sheets (SDS) for disposal guidelines. Document all incidents and review institutional safety protocols .
Advanced Research Questions
Q. How can contradictory data on this compound’s apoptotic efficacy across cell lines be resolved?
- Methodological Answer : Perform meta-analysis of published studies to identify variables such as cell line origin (e.g., epithelial vs. mesenchymal), culture conditions, or dosage ranges. Validate findings using isogenic cell lines (e.g., CRISPR-edited models) to isolate genetic factors. Employ dose-response curves and time-lapse imaging to capture dynamic effects. Conflicting results may arise from differences in metabolic activity or off-target interactions, necessitating proteomic profiling (e.g., LC-MS/MS) to identify binding partners .
Q. What experimental designs are optimal for studying this compound’s interaction with Bcl-2 family proteins?
- Methodological Answer : Use co-immunoprecipitation (Co-IP) or proximity ligation assays (PLA) to detect physical interactions with anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). Combine with siRNA knockdown or CRISPR-Cas9 gene editing to assess functional dependencies. Structural insights can be gained via molecular docking simulations or X-ray crystallography. Include negative controls (e.g., scrambled siRNA) and validate findings in primary cells to ensure physiological relevance .
Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?
- Methodological Answer : Employ liposomal encapsulation or PEGylation to enhance solubility and bioavailability. Conduct pharmacokinetic (PK) profiling in rodent models via intravenous/oral administration, measuring plasma half-life (), maximum concentration (), and area under the curve (AUC). Use tandem mass spectrometry (LC-MS/MS) for precise quantification. Adjust formulations based on tissue distribution studies (e.g., tumor vs. liver accumulation) .
Q. What strategies mitigate off-target effects in transcriptomic studies involving this compound?
- Methodological Answer : Pair RNA-seq data with CRISPR interference (CRISPRi) screens to distinguish direct transcriptional effects from secondary responses. Use isoform-level quantification (e.g., Cufflinks, Salmon) and pathway enrichment tools (e.g., DAVID, GSEA) to prioritize biologically relevant genes. Validate candidates via qRT-PCR and functional assays (e.g., migration/invasion assays). Replicate experiments across independent cell models to reduce noise .
Data Presentation and Reproducibility
Q. How should researchers present NMR and MS data for this compound in publications?
- Methodological Answer : Include full spectral data in supplementary materials, annotated with chemical shifts, coupling constants, and fragmentation patterns. For NMR, specify solvent (e.g., CDCl) and internal standard (e.g., TMS). For MS, report ionization mode (e.g., ESI+) and resolution (e.g., high-resolution TOF). Cross-reference with published spectra of analogous compounds to validate assignments .
Q. What statistical approaches are recommended for dose-dependent apoptosis assays?
- Methodological Answer : Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Include confidence intervals and effect sizes. For time-course data, mixed-effects models account for repeated measurements. Pre-register analysis plans to avoid p-hacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
